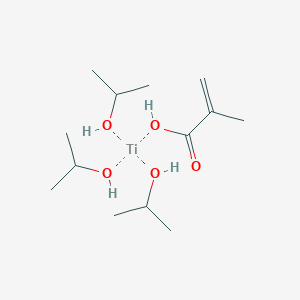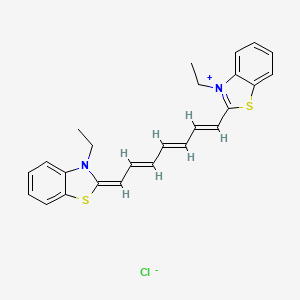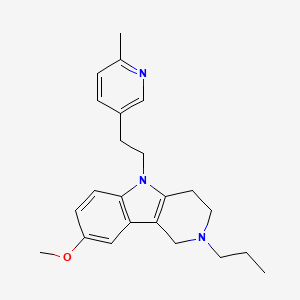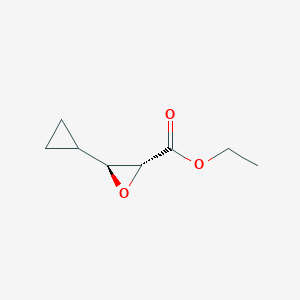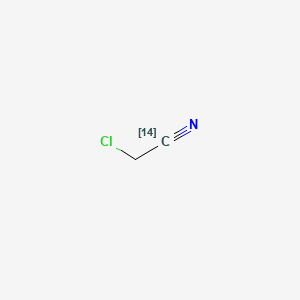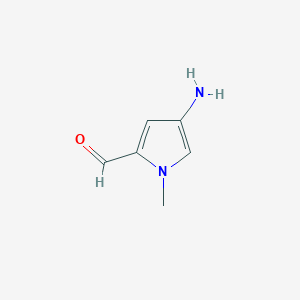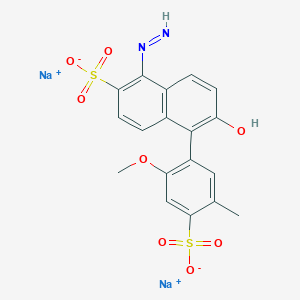
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate is a synthetic azo dye with the molecular formula C18H14N2Na2O8S2 and a molecular weight of 496.42 g/mol . This compound is known for its vibrant red color and is commonly used in various industrial applications, including food coloring, cosmetics, and textiles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate typically involves the diazotization of an aromatic amine followed by coupling with a naphthalene derivative . The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity . The process may also include purification steps such as crystallization and filtration to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
Scientific Research Applications
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Allura Red AC: Another azo dye with similar applications and chemical properties.
Sunset Yellow FCF: A synthetic dye used in similar industries but with different color properties.
Tartrazine: A yellow azo dye with applications in food and pharmaceuticals.
Uniqueness
Disodium6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonato-phenyl)diazenyl-naphthalene-2-sulfonate is unique due to its specific molecular structure, which imparts distinct color properties and reactivity compared to other azo dyes .
Properties
Molecular Formula |
C18H14N2Na2O8S2 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;1-diazenyl-6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenyl)naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-9-7-12(14(28-2)8-16(9)30(25,26)27)17-10-4-6-15(29(22,23)24)18(20-19)11(10)3-5-13(17)21;;/h3-8,19,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
IRCSKZHRYWFUPK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)C2=C(C=CC3=C2C=CC(=C3N=N)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
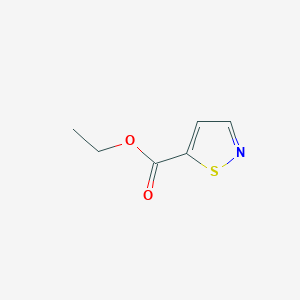
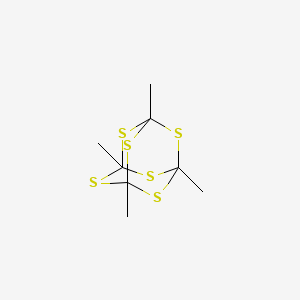
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
